molecular formula C21H27N5O2 B14969879 4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B14969879
M. Wt: 381.5 g/mol
InChI Key: AOMGYYAVZVHHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Coupling with Morpholine: The final step involves the coupling of the piperazine-pyrimidine intermediate with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • 6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

Uniqueness

4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both piperazine and morpholine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C21H27N5O2/c1-16-3-5-18(6-4-16)20(27)25-7-9-26(10-8-25)21-22-17(2)15-19(23-21)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3

InChI Key

AOMGYYAVZVHHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.